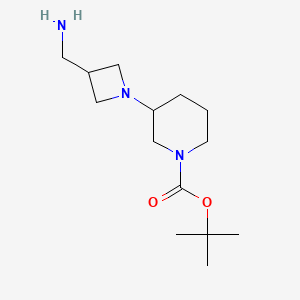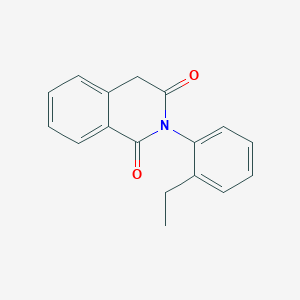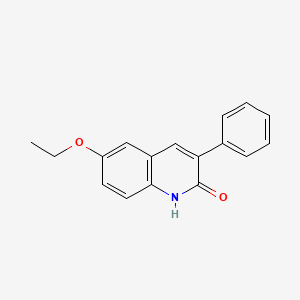
Tert-butyl 3-(3-(aminomethyl)azetidin-1-YL)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H33N3O2 It is a piperidine derivative that contains an azetidine ring and an aminomethyl group
Preparation Methods
The synthesis of tert-butyl 3-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with azetidine and aminomethyl groups under specific conditions. One common synthetic route includes the use of tert-butyl piperidine-1-carboxylate as a starting material, which is then reacted with azetidine and aminomethyl reagents in the presence of suitable catalysts and solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
Tert-butyl 3-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Scientific Research Applications
Tert-butyl 3-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group allows the compound to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or activating their functions. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Tert-butyl 3-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate can be compared with other similar compounds such as:
Tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate: This compound also contains an azetidine ring but differs in the position of the functional groups.
Tert-butyl 3-(3-(hydroxymethyl)azetidin-1-yl)piperidine-1-carboxylate: This compound has a hydroxymethyl group instead of an aminomethyl group, leading to different chemical properties and reactivity.
Tert-butyl 3-oxoazetidine-1-carboxylate: This compound contains an oxo group, which significantly alters its chemical behavior compared to the aminomethyl derivative.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various research applications.
Properties
CAS No. |
1131622-28-0 |
|---|---|
Molecular Formula |
C14H27N3O2 |
Molecular Weight |
269.38 g/mol |
IUPAC Name |
tert-butyl 3-[3-(aminomethyl)azetidin-1-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)16-6-4-5-12(10-16)17-8-11(7-15)9-17/h11-12H,4-10,15H2,1-3H3 |
InChI Key |
OLDIGGRINCSOCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N2CC(C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Trimethyl{[(2S,4S)-2-methyl-4-(thiophen-3-yl)oxan-4-yl]oxy}silane](/img/structure/B11849842.png)
![Boronic acid, [4-[2-(dimethylamino)ethoxy]-5-ethyl-2-methoxyphenyl]-](/img/structure/B11849849.png)

![2-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B11849863.png)
![N'-[(Methylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11849865.png)

![5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B11849876.png)


![2-[(2,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B11849891.png)
